S-(3-Methoxyphenyl) ethanethioate
CAS No.: 69746-44-7
Cat. No.: VC13550879
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69746-44-7 |
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Molecular Formula | C9H10O2S |
Molecular Weight | 182.24 g/mol |
IUPAC Name | S-(3-methoxyphenyl) ethanethioate |
Standard InChI | InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 |
Standard InChI Key | BSUMOLODBDMGEB-UHFFFAOYSA-N |
SMILES | CC(=O)SC1=CC=CC(=C1)OC |
Canonical SMILES | CC(=O)SC1=CC=CC(=C1)OC |
Introduction
Structural and Molecular Characteristics
S-(3-Methoxyphenyl) ethanethioate belongs to the class of organosulfur compounds, specifically thioesters, where a sulfur atom replaces the oxygen in the ester functional group. The IUPAC name S-(3-methoxyphenyl) ethanethioate reflects its structure: a phenyl ring substituted with a methoxy group at the meta position, connected via a two-carbon chain to a thioacetate moiety. Key structural features include:
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Molecular formula:
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Molecular weight: 182.24 g/mol
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InChIKey: InChI=1S/C9H10O2S/c1-11
The methoxy group (-OCH) at the phenyl ring’s meta position enhances the compound’s lipophilicity, influencing its solubility and reactivity. Comparative analysis with related thioesters, such as S-methyl thioacetate (), reveals that the aromatic substitution in S-(3-methoxyphenyl) ethanethioate significantly alters its electronic and steric profiles .
The synthesis of S-(3-methoxyphenyl) ethanethioate typically involves multi-step organic reactions. A widely cited method involves the following steps:
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Starting material: 3-Methoxyphenylacetic acid.
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Thioesterification: Reaction with thionyl chloride () or phosphorus pentasulfide () to introduce the thiol group.
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Purification: Chromatography or recrystallization to isolate the product.
The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a thiol group. For example:
Physicochemical Properties
The compound’s properties are critical for its handling and application:
Property | Value |
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Melting point | Not reported |
Boiling point | Not reported |
Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform) |
Stability | Sensitive to moisture and heat |
The methoxy group’s electron-donating effect increases the phenyl ring’s electron density, potentially enhancing interactions with biological targets .
Comparative Analysis with Related Compounds
To contextualize its properties, S-(3-methoxyphenyl) ethanethioate is compared to two related thioesters:
Compound | Molecular Formula | Key Features |
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S-Methyl thioacetate | Volatile, found in foods; simpler structure | |
S-[4-(3-Methoxyphenyl)but-3-ynyl] ethanethioate | Extended carbon chain; alkyne functional group |
The phenyl and methoxy groups in S-(3-methoxyphenyl) ethanethioate likely enhance target binding affinity compared to aliphatic thioesters.
Applications in Medicinal Chemistry
The compound’s potential applications include:
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Drug discovery: As a scaffold for designing COX-2 inhibitors or anticancer agents.
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Chemical biology: A probe for studying thioesterase enzymes or protein S-acylation.
Patents on related methoxyphenyl compounds highlight the pharmaceutical industry’s interest in this structural motif .
Future Research Directions
Key gaps include:
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